molecular formula C8H11NOS B13156708 2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one

2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one

Cat. No.: B13156708
M. Wt: 169.25 g/mol
InChI Key: JKEHBYMZJJLWAU-UHFFFAOYSA-N
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Description

2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one is a synthetic organic compound featuring a thiophene ring linked to an amino ketone functional group. This structure is of significant interest in medicinal chemistry and drug discovery research, particularly as a precursor for the synthesis of more complex heterocyclic systems. Compounds based on the 2-aminothiophene scaffold, which shares structural similarities with this reagent, are extensively investigated for their potential as positive allosteric modulators (PAMs) of receptors like the glucagon-like peptide-1 receptor (GLP-1R), a prominent target for type 2 diabetes and obesity therapeutics . The ketone and secondary amine groups present in this molecule offer versatile handles for further chemical modification, making it a valuable intermediate for generating libraries of compounds for structure-activity relationship (SAR) studies. Researchers can utilize this chemical to develop novel molecular entities with potential biological activity. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

2-(ethylamino)-1-thiophen-2-ylethanone

InChI

InChI=1S/C8H11NOS/c1-2-9-6-7(10)8-4-3-5-11-8/h3-5,9H,2,6H2,1H3

InChI Key

JKEHBYMZJJLWAU-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)C1=CC=CS1

Origin of Product

United States

Preparation Methods

General Procedure

Step Reagents & Conditions Yield Notes
A. Formation of N,N-Dimethylaminoethylthiophene derivative 2-Acetylthiophene, paraformaldehyde, ethylamine or dimethylamine hydrochloride, hydrochloric acid, ethanol or isopropanol, reflux 6-8 hours 73-92.4% The reaction typically proceeds via condensation at the ketone carbonyl, followed by reduction if necessary. The mixture is refluxed with acid catalysts, then cooled and filtered to isolate the product.
B. Purification Filtration, washing with cold ethanol or isopropanol - Ensures removal of unreacted starting materials and by-products.

Operational Notes

  • The reaction is sensitive to pH; optimal pH is maintained around 3-4 using hydrochloric acid.
  • Reflux duration varies from 2 to 8 hours depending on the scale and reagent ratios.
  • Yields are generally high, ranging from 73% to 92.4%.

Multistep Synthesis via Acylation and Amination

This method involves initial synthesis of 2-acetylthiophene, followed by nucleophilic substitution with ethylamine derivatives.

Stepwise Protocol

Step Reagents & Conditions Yield References
1. Acylation of Thiophene Acetyl chloride or acetic anhydride, catalytic acid, reflux - Produces 2-acetylthiophene with high purity.
2. Nucleophilic substitution with ethylamine Ethylamine or ethylamine hydrochloride, acid catalyst, reflux 60-80% Converts 2-acetylthiophene into the aminoalkyl derivative.

Notes

  • The acylation step is well-established with yields often exceeding 85%.
  • The amino substitution typically involves Mannich reaction conditions similar to those described above.

Reactions Using Formaldehyde and Secondary Amines

The Mannich reaction is the most common pathway, employing formaldehyde, secondary amines, and 2-acetylthiophene.

Reaction Parameter Typical Conditions Yield Reference
Reflux in ethanol or isopropanol 8 hours, acid catalysis 73-92.4%

Key Observations

  • The reaction proceeds efficiently under reflux at 75-80°C.
  • The presence of hydrochloric acid facilitates the formation of the aminoalkylated product.
  • Purification involves filtration and washing with cold solvents.

Summary of Data Tables

Preparation Method Reagents Solvent Temperature Time Yield Notes
Mannich-type reaction 2-Acetylthiophene, formaldehyde, secondary amine Ethanol / Isopropanol 75-80°C 6-8 hrs 73-92.4% Acid catalysis, pH 3-4
Direct aminoalkylation 2-Acetylthiophene, paraformaldehyde, amine hydrochloride Ethanol / Isopropanol Reflux 6-8 hrs 73-92% High yields, straightforward purification
Multistep acylation & substitution Thiophene derivatives Various Reflux Variable >85% Requires multiple steps

Research Findings and Perspectives

Recent research emphasizes the importance of controlling reaction pH and temperature to optimize yields and purity. The Mannich reaction remains the most efficient and scalable method, with modifications such as microwave-assisted synthesis offering potential for further yield improvements. The choice of solvent influences reaction kinetics and product isolation, with ethanol and isopropanol being preferred for their solubility profiles and ease of purification.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Sulfonyl Derivatives

Example Compound : 2-(Ethylsulfonyl)-1-(thiophen-2-yl)ethan-1-one

  • Structural Difference: Replaces the ethylamino group with an ethylsulfonyl (-SO₂CH₂CH₃) moiety.
  • Impact :
    • Electronic Effects : The sulfonyl group is strongly electron-withdrawing, reducing electron density at the ketone and altering reactivity.
    • Synthesis : Synthesized via metal–organic framework catalysis with a yield of 79% .
    • Applications : Sulfonyl derivatives are often explored as intermediates in medicinal chemistry for their stability and hydrogen-bonding capacity.

Positional Isomers: Thiophen-2-yl vs. Thiophen-3-yl

Example Compound: 2-(Ethylamino)-1-(thiophen-3-yl)ethan-1-one

  • Structural Difference : Thiophene substitution at the 3-position instead of 2.
  • Molecular Weight: Identical to the target compound (169.24 g/mol), but differences in dipole moments may influence solubility .

Amine Substituent Variations

Example Compound : 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one

  • Structural Difference: Replaces the ethylamino group with a piperazinyl group.
  • Impact :
    • Basicity and Solubility : Piperazine introduces two nitrogen atoms, increasing basicity and water solubility.
    • Molecular Weight : Higher molecular weight (210.30 g/mol) due to the bulkier substituent .

Pharmacological Analogs

Example Compound: 5-Methylethylone (2-(Ethylamino)-1-(7-methyl-2H-1,3-benzodioxol-5-yl)ethan-1-one)

  • Structural Difference : Replaces the thiophene ring with a methyl-substituted benzodioxole.
  • Impact :
    • Bioactivity : The benzodioxole group enhances lipophilicity and CNS penetration, contributing to psychoactive effects .
    • Synthesis : Similar β-keto-amine scaffold but tailored for stimulant activity, as seen in designer drugs .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Yield (%) Key Applications/Notes
2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one C₈H₁₁NOS 169.24 Ethylamino N/A Psychoactive research candidate
2-(Ethylsulfonyl)-1-(thiophen-2-yl)ethan-1-one C₈H₁₀O₃S₂ 234.30 Ethylsulfonyl 79 Intermediate in drug synthesis
1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one C₁₂H₁₀ClNOS 251.73 Chlorophenyl, amine N/A Antimicrobial/antifungal research
5-Methylethylone C₁₂H₁₅NO₃ 233.25 Benzodioxole, methyl N/A Psychoactive substance

Research Findings and Implications

Synthetic Accessibility : Sulfonyl derivatives (e.g., 2-(ethylsulfonyl)-1-(thiophen-2-yl)ethan-1-one) are synthesized efficiently (65–90% yields) using sodium sulfonates and metal–organic frameworks . In contrast, palladium-catalyzed C–H functionalization methods yield ~61% for aryl-substituted analogs .

Electronic Effects : Substituents on the thiophene ring (e.g., 4-chlorophenyl in ) enhance stability and intermolecular interactions, making such derivatives candidates for crystallography studies using tools like SHELX .

Biological Activity

2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one, an organic compound characterized by its ethylamino group and thiophene ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one is C10H13NOS. The presence of the thiophene ring enhances its electronic properties, making it a candidate for various therapeutic applications.

Biological Activities

Research has indicated that thiophene derivatives often exhibit significant biological activities. The following table summarizes some of the key biological properties associated with 2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one:

Biological Activity Description
Antimicrobial Exhibits activity against various bacterial strains, potentially modulating inflammatory responses .
Anti-inflammatory May inhibit specific enzymes involved in inflammation pathways, such as mPGES-1, which is crucial in cancer therapy .
Analgesic Demonstrated potential in pain relief mechanisms through modulation of neurotransmitter pathways .
Antitumor Shows promise in inhibiting tumor growth in certain cancer cell lines, indicating a need for further exploration of its anticancer properties .

The mechanisms through which 2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one exerts its biological effects are not yet fully understood, but several hypotheses have been proposed:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing various cellular pathways related to inflammation and cancer progression .
  • Cell Cycle Modulation : Preliminary studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis or necrosis, particularly in lung cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives similar to 2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one:

  • Antimicrobial Activity : A study demonstrated that thiophene derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.7 to 3.91 μg/mL against various bacterial strains, suggesting strong antimicrobial potential .
  • Anti-inflammatory Properties : Research indicated that compounds with a thiophene nucleus could significantly reduce inflammation markers in vitro, highlighting their therapeutic potential in treating inflammatory diseases .
  • Antitumor Efficacy : In vitro assays revealed that certain thiophene derivatives inhibited tumor cell proliferation effectively. For instance, compounds similar to 2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one showed IC50 values below 20 μM against breast and lung cancer cell lines .

Future Directions

The promising biological activities of 2-(Ethylamino)-1-(thiophen-2-yl)ethan-1-one warrant further investigation into its pharmacological profile. Future research should focus on:

  • In Vivo Studies : Conducting animal studies to assess the efficacy and safety of the compound.
  • Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its effects on cellular pathways.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity could lead to more potent derivatives.

Q & A

Q. What synthetic strategies are effective for preparing 2-(ethylamino)-1-(thiophen-2-yl)ethan-1-one, and how can reaction conditions be optimized?

A common approach involves palladium-catalyzed C–H bond functionalization, leveraging Suzuki-Miyaura coupling or direct C–C coupling at the β-position of thiophenes. For example, using (5-acetylthiophen-2-yl)boronic acid and aryl halides under Pd catalysis yields derivatives with moderate to high efficiency (61–81% yields) . Optimization includes tuning ligands (e.g., phosphine-based), solvent polarity (e.g., EtOAc/pentane mixtures), and temperature (room temperature to reflux). Pre-functionalized intermediates like 2-bromo-1-(thiophen-2-yl)ethanone (synthesized via bromination of thiophene derivatives) are critical precursors .

Q. Which spectroscopic methods are most reliable for structural characterization of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assignments for acetyl groups (δ ~190 ppm in ¹³C NMR) and thiophene protons (δ ~7.0–8.0 ppm in ¹H NMR) are diagnostic. For example, the acetyl resonance in 1-(thiophen-2-yl)ethan-1-one appears at δ 190.8 in ¹³C NMR .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 339.1414 for C₂₁H₂₃O₂S) .
  • X-ray crystallography (via SHELX refinement): Resolves stereochemistry and packing patterns, particularly for derivatives with bulky substituents .

Q. How can purity and stability be assessed during synthesis?

Use chromatographic methods (TLC, HPLC) with standards for Rf comparisons and retention time matching. Monitor decomposition via thermal analysis (DSC/TGA) and stability under varying pH/light conditions. Purity ≥95% is achievable via recrystallization (e.g., pentane/EtOAc) or column chromatography .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of Pd-catalyzed C–H functionalization in thiophene derivatives?

Regioselectivity at the β-position of thiophenes arises from electronic and steric factors. The sulfur atom directs Pd insertion via σ-coordination, while bulky ligands (e.g., P(t-Bu)₃) favor β-C–H activation over α-sites. Computational studies (DFT) support lower activation barriers for β-functionalization due to thiophene’s aromatic stabilization .

Q. How do structural modifications (e.g., substituents on the thiophene ring) influence biological activity or reactivity?

  • Electron-withdrawing groups (e.g., halides) enhance electrophilic reactivity at the acetyl group, facilitating nucleophilic additions.
  • Alkyl/aryl substituents on the thiophene ring alter steric bulk, impacting catalytic coupling efficiency. For example, 5-butylfuran-2-yl substituents improve Pd-mediated cross-coupling yields (81%) compared to simpler analogs .
  • Aminoethyl side chains (e.g., ethylamino groups) increase solubility and potential bioactivity, as seen in related cathinone derivatives .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?

  • Cross-validate data : Compare NMR chemical shifts across studies (e.g., δ 190.8 for acetyl carbons in similar thiophene ketones vs. δ 188.3 in non-thiophene analogs).
  • Replicate conditions : Test variables like catalyst loading (e.g., 5 mol% Pd vs. 10 mol%) or solvent polarity (hexane vs. DMF).
  • Leverage databases : Use Cambridge Structural Database (CSD) via Mercury software to compare crystallographic data with synthetic intermediates .

Q. What computational tools are recommended for predicting reactivity or supramolecular interactions?

  • DFT calculations (Gaussian, ORCA): Model transition states for C–H activation or electron density maps.
  • Mercury (CSD) : Analyze packing motifs (e.g., π-π stacking in thiophene derivatives) and void spaces in crystal structures .
  • Mogul/IsoStar : Validate bond lengths/angles and identify non-covalent interaction trends .

Methodological Recommendations

  • Synthetic Protocols : Prioritize Pd-catalyzed methods for scalability and functional group tolerance .
  • Analytical Workflows : Combine NMR, HRMS, and crystallography for unambiguous characterization .
  • Data Interpretation : Address discrepancies via controlled replication and computational modeling .

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